molecular formula C15H18O3S B12516823 (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate CAS No. 800406-06-8

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate

Katalognummer: B12516823
CAS-Nummer: 800406-06-8
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: QAKFCTYNSIHOPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound with a unique structure that combines a cyclohexene ring, a benzene ring, and a sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves the reaction of cyclohex-3-en-1-ylmethanol with 4-ethenylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, a benzene ring, and a sulfonate group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

800406-06-8

Molekularformel

C15H18O3S

Molekulargewicht

278.4 g/mol

IUPAC-Name

cyclohex-3-en-1-ylmethyl 4-ethenylbenzenesulfonate

InChI

InChI=1S/C15H18O3S/c1-2-13-8-10-15(11-9-13)19(16,17)18-12-14-6-4-3-5-7-14/h2-4,8-11,14H,1,5-7,12H2

InChI-Schlüssel

QAKFCTYNSIHOPQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.